(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
The compound (2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core, substituted with chlorinated phenyl and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(5-chloro-2-methylphenyl)furan-2-carbaldehyde with 2-chlorophenyl isothiocyanate, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process might include crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple-bonded compounds: Such as acetylene and cyanogen, which have unique bonding properties and applications.
Uniqueness
(2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: stands out due to its specific structural features, such as the combination of a thiazolidinone ring with chlorinated phenyl and furan groups
Properties
Molecular Formula |
C21H14Cl2N2O2S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-12-6-7-13(22)10-15(12)18-9-8-14(27-18)11-19-20(26)25-21(28-19)24-17-5-3-2-4-16(17)23/h2-11H,1H3,(H,24,25,26)/b19-11+ |
InChI Key |
BFHPEEGDNAPDDT-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3 |
Origin of Product |
United States |
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